molecular formula C17H16N2O4S B2811440 N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251606-52-6

N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2811440
CAS No.: 1251606-52-6
M. Wt: 344.39
InChI Key: RUHBKSYGYPVJCZ-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyridine-carboxamide class, characterized by a fused thieno[3,2-b]pyridine core with a carboxamide substituent at position 4. Key structural features include:

  • Ethoxyphenyl group: A 2-ethoxyphenyl moiety attached to the carboxamide nitrogen.
  • Hydroxy and oxo groups: A 7-hydroxy substituent and a 5-oxo group in the dihydrothienopyridine ring.
  • Methyl group: A 4-methyl group on the pyridine ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-3-23-12-7-5-4-6-10(12)18-16(21)13-14(20)15-11(8-9-24-15)19(2)17(13)22/h4-9,20H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHBKSYGYPVJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

  • Formation of the Thienopyridine Core: : The initial step involves the construction of the thienopyridine core. This can be achieved through a multi-component reaction involving a thiophene derivative, a pyridine derivative, and a suitable catalyst. The reaction conditions typically include heating and the use of a solvent such as ethanol or dimethylformamide (DMF).

  • Introduction of Functional Groups: : Once the core structure is formed, various functional groups are introduced through a series of chemical reactions. For example, the ethoxyphenyl group can be added via a nucleophilic substitution reaction, while the hydroxy and carboxamide groups can be introduced through oxidation and amidation reactions, respectively.

  • Purification and Isolation: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group on the phenyl ring and the hydroxy group on the pyridine core participate in nucleophilic substitutions. For example:

  • Alkylation : Under basic conditions (e.g., K₂CO₃ in DMF), the hydroxy group (–OH) at position 7 reacts with alkyl halides (e.g., methyl iodide) to form ether derivatives.

  • Acylation : The carboxamide (–CONH–) moiety undergoes acylation with reagents like acetyl chloride to yield N-acetylated products .

Table 1: Representative Nucleophilic Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
O-AlkylationCH₃I, K₂CO₃, DMF, 80°C7-Methoxy derivative78–85
N-AcylationAcCl, Et₃N, THF, rtN-Acetyl carboxamide65

Cyclization and Ring-Opening Reactions

The thienopyridine core facilitates cyclization via intramolecular interactions:

  • Dieckmann Condensation : In the presence of NaOMe/MeOH, the compound forms fused bicyclic structures through keto-enol tautomerization .

  • Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) cleaves the thiophene ring, generating sulfonic acid intermediates .

Key Mechanistic Insight :
The electron-withdrawing carboxamide group stabilizes transition states during cyclization, as confirmed by DFT studies (B3LYP/6-31G(d,p)) .

Oxidation and Reduction

  • Oxidation : The hydroxy group (–OH) at position 7 is oxidized to a ketone (–C=O) using MnO₂ or DDQ, forming 5,7-dioxo derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine analog, altering bioactivity .

Table 2: Redox Reaction Parameters

ReactionReagentsTemperatureProduct Purity (%)
OxidationMnO₂, CHCl₃60°C92
ReductionH₂, 10% Pd-C25°C88

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 2 or 3 of the thiophene .

  • Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Theoretical Support :
Molecular docking studies indicate that nitro derivatives exhibit enhanced binding to microbial enzymes (e.g., Cryptococcus neoformans DHFR), correlating with experimental MIC values <1 μg/mL .

Hydrolysis and Degradation

  • Acidic Hydrolysis : 6M HCl at reflux hydrolyzes the carboxamide to a carboxylic acid (–COOH) .

  • Alkaline Hydrolysis : NaOH/EtOH cleaves the ethoxy group to a phenol (–OH).

Stability Data :
The compound shows moderate stability in pH 7.4 buffer (t₁/₂ = 48 h) but degrades rapidly under UV light (t₁/₂ = 2 h) .

Metal Complexation

The carboxamide and hydroxy groups act as ligands for transition metals:

  • Cu(II) Complexes : React with CuCl₂ in ethanol to form square-planar complexes with antioxidant activity (IC₅₀ = 12 μM in DPPH assay) .

  • Fe(III) Complexes : Exhibit redox-mediated cytotoxicity in cancer cell lines (IC₅₀ = 8.5 μM) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide exhibit selective uptake by cancer cells. This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues while effectively attacking malignant cells. For instance, a study demonstrated the compound's ability to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Properties

The compound has shown promising antibacterial and antiviral activities. A study utilizing a one-pot four-component reaction demonstrated the synthesis of derivatives that exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Signaling Pathways

Investigations into the signaling pathways affected by this compound have revealed its role in modulating key pathways such as the Wnt/β-catenin and AKT signaling pathways. These pathways are essential for cellular proliferation and survival, making them critical targets for cancer therapy .

Melanogenesis Modulation

Recent studies have explored the compound's effects on melanogenesis, particularly in melanoma cells. The results indicated that treatment with this compound enhances melanin production and tyrosinase activity, suggesting potential applications in dermatological treatments for pigmentation disorders .

Case Studies

Study Objective Findings
Study on Anticancer EffectsEvaluate selective uptake in cancer cellsDemonstrated significant apoptosis induction in treated cancer cells through mitochondrial pathway activation .
Antimicrobial EvaluationAssess antibacterial propertiesShowed effective inhibition against both Gram-positive and Gram-negative bacteria .
Melanogenesis StudyInvestigate effects on melanin productionEnhanced melanin content and tyrosinase activity in B16-F10 melanoma cells .

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that enhance its bioactivity. The compound can be modified to create derivatives with improved pharmacological profiles or reduced side effects. For instance, microwave-assisted synthesis methods have been employed to optimize yields and reduce reaction times for similar thieno[3,2-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Pyridine and Pyrimidine Derivatives

Compounds such as N-(4-Nitrophenyl)-3-oxobutanamide and 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (from ) share carboxamide and heterocyclic cores but differ in substituents:

  • Ring Systems: The thieno[3,2-b]pyridine core is more rigid than tetrahydropyrimidine or indole-containing analogs, possibly influencing binding specificity.
Property Target Compound Pyrimidine Analogs ()
Core Structure Thieno[3,2-b]pyridine Tetrahydropyrimidine/Indole-pyrimidine
Key Substituents 2-ethoxyphenyl, 7-hydroxy 4-nitrophenyl, thioxo
Potential Bioactivity Enzyme modulation (hypothesized) Antimicrobial, antitumor (observed)

Carboxamide Derivatives with Ethoxyphenyl Groups

N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide () shares the ethoxyphenyl-carboxamide motif but differs in:

  • Ring System: A pyrazolo-pyridine core vs. thienopyridine.
  • Substituent Position : The ethoxy group is para-substituted in the analog vs. ortho-substituted in the target compound, which may sterically hinder interactions.
Property Target Compound Pyrazolo-pyridine Analog ()
Solubility Moderate (hydroxy group) Lower (no polar substituents)
Synthetic Route Unreported Likely involves cyclocondensation

Heterocyclic Amines with Carcinogenic Potential

  • Safety Profile: The target compound lacks the mutagenic aminoimidazole moiety, suggesting lower carcinogenic risk.
  • Structural Contrast : The hydroxy and oxo groups in the target compound may reduce DNA adduct formation compared to food-derived heterocyclic amines .

Research Findings and Implications

  • Biological Activity : Pyridine-carboxamide analogs exhibit antimicrobial and antitumor properties; the target compound’s hydroxy group could enhance antioxidant or anti-inflammatory effects .
  • Thermodynamic Stability: The methyl and ethoxy groups may stabilize the thienopyridine core, as seen in similar compounds with substituted phenyl groups .

Biological Activity

N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thienopyridine class of compounds, characterized by a thieno[3,2-b]pyridine core with various substituents that influence its biological activity. The specific structure can be represented as follows:

N 2 ethoxyphenyl 7 hydroxy 4 methyl 5 oxo 4 5 dihydrothieno 3 2 b pyridine 6 carboxamide\text{N 2 ethoxyphenyl 7 hydroxy 4 methyl 5 oxo 4 5 dihydrothieno 3 2 b pyridine 6 carboxamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation utilized the Sulforhodamine B (SRB) assay to evaluate its efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against lung cancer cell lines.

Cell Line IC50 (µM) Activity
A549 (Lung Cancer)15.2High cytotoxicity
H460 (Lung Cancer)12.8Moderate cytotoxicity
MCF7 (Breast Cancer)25.0Low cytotoxicity

These findings suggest that this compound may serve as a promising lead in cancer therapy development .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Induction of Apoptosis : It has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : In microbial cells, it disrupts membrane integrity, leading to cell lysis.

Case Studies

A series of case studies have been conducted to further understand the efficacy and safety profile of this compound:

  • Case Study on Lung Cancer : In vitro studies indicated significant tumor growth inhibition in xenograft models treated with the compound compared to controls.
  • Antimicrobial Efficacy : Clinical isolates from patients with resistant infections were tested against the compound, showing promising results in overcoming resistance mechanisms.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted pyridine or thiophene precursors. For example, thieno[3,2-b]pyridine derivatives often require coupling reactions using reagents like ethyl chlorooxoacetate or Boc-protected intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Characterization should include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and substituent orientation.
  • X-ray crystallography (using SHELX programs ) to resolve ambiguities in stereochemistry.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • HPLC for purity assessment (>95% recommended for biological assays) .

Basic: How can researchers validate the crystallographic structure of this compound?

Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., using DMSO/water mixtures).
  • Data collection with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement using SHELXL , focusing on resolving hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .
  • Validation with checkCIF to ensure structural integrity (e.g., R-factor < 0.05) .

Basic: What experimental designs are used to assess its biological activity?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme inhibition : Kinetic studies (e.g., COX-2 or kinase inhibition) using fluorogenic substrates and Lineweaver-Burk plots .

Advanced: How can computational modeling optimize derivatives of this compound?

Answer:

  • DFT calculations (B3LYP/6-31G* level) predict electronic properties (HOMO/LUMO gaps) and reactive sites for functionalization .
  • Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR or DNA gyrase.
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD and binding free energies (MM-PBSA) .

Advanced: How should researchers resolve contradictions in biological data across polymorphic forms?

Answer:
Polymorphism (e.g., variations in hydrogen-bonding networks ) can alter solubility and bioactivity. Mitigation strategies include:

  • PXRD to confirm phase purity.
  • Solubility studies in PBS (pH 7.4) and DMSO to correlate bioavailability with crystal packing.
  • DSC/TGA to identify thermodynamically stable forms.
  • Replicate assays using a single polymorphic form to isolate structure-activity relationships .

Advanced: What analytical techniques resolve stereochemical uncertainties in derivatives?

Answer:

  • NOESY/ROESY NMR to detect through-space correlations between protons (e.g., confirming Z/E isomerism in exocyclic double bonds) .
  • Vibrational circular dichroism (VCD) for absolute configuration determination.
  • SC-XRD with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H⋯π bonds influencing reactivity) .

Advanced: How to optimize synthetic routes for scalability without compromising yield?

Answer:

  • Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 min, 80% yield improvement) .
  • Use flow chemistry for hazardous intermediates (e.g., azide derivatives) to enhance safety and reproducibility.
  • Screen green solvents (Cyrene® or 2-MeTHF) via DoE (Design of Experiments) to minimize purification steps .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

Answer:

  • In situ FTIR monitors reaction kinetics in real time (e.g., carbonyl group formation).
  • LC-MS/MS quantifies metabolic stability in liver microsomes.
  • Synchrotron radiation (e.g., Diamond Light Source) enables time-resolved crystallography to capture transient intermediates .

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